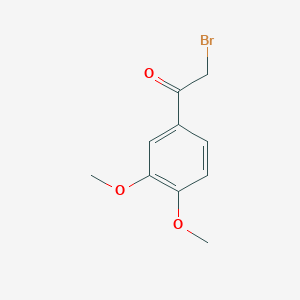

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Beschreibung

Significance and Research Context of Halogenated Ketones

Halogenated ketones, particularly α-haloketones where a halogen atom is positioned on the carbon atom adjacent to the carbonyl group, are a class of highly reactive and versatile organic compounds. nih.gov Their heightened reactivity stems from the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov This inherent reactivity makes them crucial building blocks in organic synthesis.

The position of the halogen atom relative to the carbonyl group significantly influences the compound's chemical behavior. While α-halogenated ketones are extensively studied, their β-, γ-, and δ-halogenated counterparts also serve as important substrates in various synthetic transformations, including annelation reactions and the formation of heterocyclic compounds. acs.org The synthesis of these compounds often involves methods like the alkylation of enolates or Michael additions of hydrogen halides to unsaturated ketones. acs.org

The halogenation of ketones can be performed under either acidic or basic conditions. wikipedia.org In acidic media, the reaction typically results in the substitution of a single α-hydrogen, as the introduction of a halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable. wikipedia.orgjove.com Conversely, under basic conditions, successive halogenations are often faster due to the increased acidity of the remaining α-hydrogens, which can lead to the haloform reaction in the case of methyl ketones. wikipedia.orgjove.com The choice of reaction conditions also dictates the regioselectivity in unsymmetrical ketones. wikipedia.org

Overview of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone's Relevance in Chemical Synthesis

This compound, also known as 2-bromoacetoveratrone or 3',4'-dimethoxyphenacyl bromide, is a prominent example of an α-bromoketone with significant utility in organic synthesis. chemdad.com Its structure, featuring a dimethoxy-substituted phenyl ring, makes it a precursor for various pharmacologically relevant molecules and other complex organic structures.

The preparation of this compound typically involves the bromination of 3',4'-dimethoxyacetophenone (B42557) (acetoveratrone). chemdad.comchemicalbook.com One common method utilizes bromine in chloroform (B151607) at room temperature. chemdad.comchemicalbook.com This reaction is a specific instance of the broader α-halogenation of ketones.

The reactivity of this compound is characteristic of α-haloketones, making it a valuable electrophile in reactions with a wide range of nucleophiles. This property allows for the straightforward introduction of the 3,4-dimethoxyphenacyl group into various molecular scaffolds, a key step in the synthesis of numerous target compounds.

Historical Perspective of Phenacyl Bromides in Organic Chemistry Research

The parent compound of this class, phenacyl bromide (2-bromo-1-phenylethanone), was first reported in 1871. wikipedia.org It is synthesized by the bromination of acetophenone (B1666503). wikipedia.org Historically, phenacyl bromides have been recognized as powerful lachrymators, a property that necessitates careful handling. wikipedia.orgnih.gov

Beyond their physiological effects, phenacyl bromides have long been established as valuable reagents in organic synthesis. wikipedia.orgnih.gov They are frequently used as versatile intermediates for the synthesis of a variety of heterocyclic compounds, including those with five- and six-membered rings containing nitrogen, sulfur, and oxygen atoms. researchgate.net A classic application of phenacyl bromides is in the identification of organic acids through their conversion to crystalline phenacyl esters, which often have sharp and well-defined melting points. nih.govorgsyn.org This method has been a staple in qualitative organic analysis.

Over the years, the synthetic utility of phenacyl bromide and its derivatives has expanded significantly. They have been employed in multicomponent reactions and as labeling agents for the selective modification of cysteine residues in proteins for biochemical studies. nih.govresearchgate.net The rich history and continued application of phenacyl bromides underscore the enduring importance of this class of compounds in the field of organic chemistry. researchgate.net

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAIPKMBWNVQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296951 | |

| Record name | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-02-5 | |

| Record name | 1835-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 3,4 Dimethoxyphenyl Ethanone

Direct Bromination Approaches

The most common and straightforward method for synthesizing 2-bromo-1-(3,4-dimethoxyphenyl)ethanone is through the direct bromination of the corresponding ketone, acetoveratrone. This approach involves an electrophilic substitution at the alpha-carbon atom adjacent to the carbonyl group.

Bromination of Acetoveratrone

The direct bromination of acetoveratrone is a widely utilized method for producing this compound. This reaction typically involves treating acetoveratrone with a brominating agent, leading to the substitution of a hydrogen atom on the alpha-carbon with a bromine atom.

The bromination of acetoveratrone is commonly carried out in a suitable solvent system, with chloroform (B151607) being a frequently reported choice. chemicalbook.comchemdad.com The reaction is often conducted at room temperature. chemicalbook.comchemdad.com Other solvents, such as glacial acetic acid, are also employed in the bromination of aryl ketones. nih.govlibretexts.org The use of an acid catalyst, like hydrobromic acid or acetic acid, is typical to facilitate the formation of the enol intermediate, which is the nucleophilic species in the reaction. masterorganicchemistry.com

Table 1: Reaction Conditions for Bromination of Acetoveratrone

| Reactant | Brominating Agent | Solvent | Temperature | Yield | Reference |

| Acetoveratrone | Bromine | Chloroform | Room Temperature | 84% | chemicalbook.comchemdad.com |

| Aryl Ketones | Bromine | Glacial Acetic Acid | Microwave Irradiation (5h) | Varies | nih.gov |

Note: This table is interactive and can be sorted by clicking on the column headers.

The efficiency of the bromination of acetophenone (B1666503) derivatives can be influenced by several parameters, including reaction time, temperature, and the molar ratio of reactants. researchgate.netnih.gov Studies on similar reactions have shown that adjusting these factors can significantly impact the yield and purity of the resulting α-bromoketone. researchgate.netresearchgate.net For instance, in the bromination of 4-chloroacetophenone, a temperature of 90°C and a substrate to brominating agent molar ratio of 1.0:1.1 were found to be optimal. researchgate.net The reaction time is another critical factor, with a duration of 3 hours yielding the best results in the aforementioned study. researchgate.net Exceeding the optimal time can lead to the formation of undesired by-products. researchgate.net

The direct bromination of acetoveratrone in chloroform at room temperature has been reported to yield this compound in good yields, with one source citing a yield of 84%. chemicalbook.comchemdad.com The purity of the final product is crucial, and purification is often achieved through recrystallization. The choice of solvent and reaction conditions can influence the formation of by-products, such as dibrominated compounds. researchgate.net Therefore, careful control of the reaction parameters is essential to maximize the yield of the desired monobrominated product and simplify purification.

Utilization of Alternative Brominating Agents

While molecular bromine (Br₂) is a common brominating agent, alternative reagents can also be employed for the α-bromination of ketones. nih.gov These alternatives can offer advantages in terms of handling, selectivity, and milder reaction conditions. For instance, N-bromosuccinimide (NBS) is a widely used alternative to bromine for α-halogenation. commonorganicchemistry.com Other reagents like pyridinium (B92312) hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB) are considered milder brominating agents. commonorganicchemistry.com The use of sodium bromide or magnesium bromide in conjunction with an oxidizing agent can also serve as a source of electrophilic bromine. In one approach, a mixture of sodium bromide and sodium bromate (B103136) in acetic acid was used to generate bromine in situ for the bromination of trans-stilbene. du.ac.in

Mechanistic Aspects of Electrophilic Bromination at the Alpha-Carbon

The electrophilic bromination of ketones like acetoveratrone at the alpha-carbon proceeds through an acid-catalyzed mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. masterorganicchemistry.com This initial step increases the acidity of the alpha-hydrogens. Subsequently, a base (which can be the solvent or the conjugate base of the acid catalyst) removes an alpha-proton, leading to the formation of an enol intermediate. masterorganicchemistry.comyoutube.com This enol, with its electron-rich carbon-carbon double bond, then acts as a nucleophile and attacks the electrophilic bromine (Br₂). masterorganicchemistry.com This step results in the formation of a new carbon-bromine bond and a protonated carbonyl group. Finally, deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final α-bromo ketone product. masterorganicchemistry.com The formation of the enol is the rate-determining step of this reaction. libretexts.org

Advanced Synthetic Strategies

Advanced synthetic approaches for preparing this compound focus on improving reaction conditions, minimizing waste, and enabling more precise control over the chemical transformation. These strategies include the use of catalysts, flow chemistry, and a deep understanding of reaction selectivity.

Catalytic Approaches in Bromination

Catalytic methods for the α-bromination of ketones, such as 3',4'-dimethoxyacetophenone (B42557), offer alternatives to traditional routes that often require harsh conditions or stoichiometric reagents. masterorganicchemistry.comnih.gov Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric α-functionalization of aldehydes and ketones. researchgate.net While direct catalytic bromination of 3',4'-dimethoxyacetophenone is a specific application, the principles are drawn from broader studies on ketone bromination.

Acid catalysis is a common approach where an acid promotes the formation of the enol tautomer of the ketone. masterorganicchemistry.comjove.com This enol is the active nucleophile that reacts with an electrophilic bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS). masterorganicchemistry.com Various acids, including hydrobromic acid (HBr) and acetic acid (AcOH), can be employed for this purpose. masterorganicchemistry.com The reaction mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol, which then attacks the bromine source. masterorganicchemistry.com

To circumvent the use of strong acids that can be detrimental to sensitive substrates, other catalytic systems have been developed. For example, zinc bromide (ZnBr₂) has been used to mediate the α-bromination of aromatic carbonyls. nih.gov Another approach involves the use of solid acid catalysts like acidic aluminum oxide (Al₂O₃), which can facilitate the reaction with NBS and offer advantages such as easy separation and the use of less corrosive materials. nih.gov

The following table summarizes different catalytic approaches for the bromination of ketones, which are applicable to the synthesis of this compound.

| Catalyst Type | Brominating Agent | Key Features |

| Acid Catalysis (e.g., HBr, AcOH) | Br₂, NBS | Promotes enol formation, can be autocatalytic. masterorganicchemistry.comjove.com |

| Lewis Acid (e.g., ZnBr₂) | Br₂ | Milder conditions compared to strong protic acids. nih.gov |

| Solid Acid (e.g., Al₂O₃) | NBS | Heterogeneous catalyst, easy to separate, can provide regioselectivity. nih.gov |

| Organocatalysts | Various | Enables enantioselective α-bromination. researchgate.net |

Flow Chemistry and Automated Synthesis for Scalability

For large-scale production, batch processing can present challenges in terms of safety, heat transfer, and consistent product quality. Flow chemistry and automated synthesis offer solutions to these issues by performing reactions in continuous-flow reactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety.

While specific literature on the flow synthesis of this compound is not abundant, the principles of automated iterative small molecule synthesis are applicable. chemrxiv.org This approach involves the modular assembly of building blocks through repeated cycles of coupling, deprotection, and purification steps. chemrxiv.org Such automated systems can significantly accelerate the discovery and production of new molecules. chemrxiv.org The integration of flow reactors into automated synthesis platforms can further enhance efficiency and scalability.

The benefits of adopting flow chemistry for the synthesis of α-bromoacetophenones include:

Enhanced Safety: Small reaction volumes in flow reactors minimize the risks associated with highly reactive reagents and exothermic reactions.

Improved Control: Precise control over reaction parameters leads to higher selectivity and reproducibility.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, rather than increasing the size of the reaction vessel.

Chemo- and Regioselectivity in Bromination of Aromatic Ketones

When brominating substituted acetophenones like 3',4'-dimethoxyacetophenone, two main types of reactions can occur: α-bromination at the carbon adjacent to the carbonyl group, and electrophilic aromatic substitution on the benzene (B151609) ring. Achieving high chemo- and regioselectivity for the desired α-bromination is crucial.

The reaction conditions play a pivotal role in directing the outcome. nih.gov For α-bromination, the reaction is typically performed under conditions that favor enol or enolate formation. masterorganicchemistry.com Acid-catalyzed reactions, for example, proceed through an enol intermediate, leading to substitution at the α-carbon. masterorganicchemistry.comjove.com

In contrast, electrophilic aromatic substitution is favored under different conditions, often involving a Lewis acid catalyst to activate the aromatic ring. youtube.com The methoxy (B1213986) groups in 3',4'-dimethoxyacetophenone are activating, ortho-, para-directing groups for electrophilic aromatic substitution. youtube.com Therefore, careful selection of reagents and conditions is necessary to prevent bromination of the aromatic ring.

The use of N-bromosuccinimide (NBS) is a common strategy for achieving selective α-bromination of ketones. nih.gov The choice of solvent and catalyst can further influence the regioselectivity. For instance, using NBS with a catalytic amount of acidic aluminum oxide in methanol (B129727) has been shown to favor α-bromination for aralkyl ketones with moderately activating or deactivating groups. nih.gov

The following table outlines the factors influencing selectivity in the bromination of aromatic ketones:

| Factor | Favors α-Bromination | Favors Aromatic Bromination |

| Reaction Intermediate | Enol / Enolate masterorganicchemistry.com | Arenium ion (Sigma complex) youtube.com |

| Catalyst | Acid (promotes enolization) masterorganicchemistry.com, Al₂O₃ nih.gov | Lewis Acid (activates aromatic ring) youtube.com |

| Brominating Agent | NBS nih.gov | Br₂ with Lewis Acid youtube.com |

| Substituent Effects | Electron-withdrawing groups on the ring can deactivate it towards aromatic substitution. | Electron-donating groups on the ring activate it for aromatic substitution. youtube.com |

Preparation of Related and Analogous 2-Bromo-1-arylethanone Derivatives for Comparative Studies

The synthesis of a series of related 2-bromo-1-arylethanone derivatives is essential for comparative studies, such as in the development of new pharmaceuticals or materials. These studies often require a library of compounds with systematic variations in the substitution pattern of the aromatic ring.

The synthetic methods described for this compound can be adapted to prepare a wide range of analogs. The starting acetophenones can be synthesized via Friedel-Crafts acylation of the corresponding substituted benzenes. pherobase.com For example, p-bromoacetophenone can be prepared by reacting bromobenzene (B47551) with acetic anhydride (B1165640) in the presence of anhydrous aluminum chloride. orgsyn.org

Once the desired acetophenone is obtained, α-bromination can be carried out using methods similar to those previously discussed. For instance, the reaction of 4-methoxyacetophenone with cupric bromide in ethyl acetate (B1210297) yields 2-bromo-1-(4-methoxyphenyl)ethanone. researchgate.net Similarly, reacting 1-(3,4,5-trimethoxyphenyl)ethanone with bromine can produce 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. prepchem.com

The synthesis of chalcone (B49325) derivatives, which are α,β-unsaturated ketones, also provides a route to various substituted aromatic compounds that can serve as precursors. mdpi.com

The following table provides examples of related 2-bromo-1-arylethanone derivatives and their precursors.

| Precursor Acetophenone | Resulting 2-Bromo-1-arylethanone Derivative |

| 4-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net |

| 1-(3,4,5-Trimethoxyphenyl)ethanone | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone prepchem.com |

| p-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethanone |

| 3',5'-Dibenzyloxyacetophenone | 1-(3,5-Bis(benzyloxy)-4-bromophenyl)ethanone (Note: Aromatic bromination observed) nih.gov |

It is important to note that the reaction outcomes can be highly dependent on the specific substituents on the aromatic ring. For example, in the case of 3',5'-dibenzyloxyacetophenone, nuclear bromination was observed to be the predominant pathway even under conditions that typically favor α-bromination. nih.gov This highlights the need for careful optimization of reaction conditions for each specific analog.

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 3,4 Dimethoxyphenyl Ethanone

Nucleophilic Substitution Reactions

The presence of a bromine atom on the carbon adjacent to the carbonyl group makes 2-bromo-1-(3,4-dimethoxyphenyl)ethanone an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing effect of the carbonyl group polarizes the C-Br bond, rendering the carbon atom electrophilic and prone to attack by nucleophiles.

Reaction with Various Nucleophiles (e.g., Amines, Thiols)

This compound readily reacts with a range of nucleophiles. For instance, its reaction with amines is a common method for synthesizing various nitrogen-containing compounds. docbrown.infoyoutube.comlibretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon, displacing the bromide ion. docbrown.infochemguide.co.uk This initial reaction forms a salt, which can then be treated with a base to yield the free amine. docbrown.info The use of excess ammonia (B1221849) can favor the formation of the primary amine. docbrown.info However, the primary amine product is also a nucleophile and can further react with the starting material, leading to the formation of secondary and tertiary amines, and eventually a quaternary ammonium (B1175870) salt. docbrown.infolibretexts.orgchemguide.co.uk

Similarly, thiols can act as nucleophiles, attacking the α-carbon and displacing the bromide to form thioethers. This reactivity is a key aspect of thiol-based "click chemistry" where bromo-ynones, a related class of compounds, are used for the cross-coupling of two different thiols. chemrxiv.org

Formation of Substituted Phenacyl Derivatives

The reaction of this compound with various nucleophiles leads to the formation of a wide array of substituted phenacyl derivatives. These derivatives are valuable in medicinal chemistry and materials science. For example, reaction with substituted piperazines has been used to synthesize compounds with potential biological activity. researchgate.net The core structure of this compound serves as a scaffold for introducing diverse functionalities.

Computational Studies on Nucleophilic Substitution Kinetics and Thermodynamics

While specific computational studies on the nucleophilic substitution of this compound are not widely reported in the provided search results, the general principles of such reactions are well-understood through computational chemistry. Predicted data such as collision cross-section values for different adducts of the molecule are available, which can be useful in mass spectrometry-based analysis of reaction products. uni.luuni.lu These computational tools can help in understanding the energetics and pathways of nucleophilic substitution reactions.

Reduction Reactions

The carbonyl group in this compound can be reduced to an alcohol, providing another important pathway for chemical transformation.

Carbonyl Group Reduction to Alcohols (e.g., using Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The ketone functionality of this compound can be readily reduced to a secondary alcohol using common reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. youtube.compressbooks.pubchemguide.co.ukrsc.org The reaction typically involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. pressbooks.pubchemguide.co.uk Subsequent workup with an acid or water protonates the resulting alkoxide to yield the alcohol. pressbooks.pubyoutube.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will also reduce the carbonyl group to an alcohol. youtube.comdavuniversity.orgyoutube.comyoutube.com Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. youtube.comdavuniversity.org While both reagents achieve the reduction of the ketone, sodium borohydride is generally preferred for its greater safety and selectivity when only the carbonyl group is targeted for reduction. youtube.com

| Reducing Agent | Typical Solvents | General Reactivity |

| Sodium Borohydride (NaBH₄) | Water, Methanol (B129727), Ethanol | Reduces aldehydes and ketones. youtube.compressbooks.pubchemguide.co.ukrsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Strong reducing agent; reduces a wide variety of carbonyl compounds including esters and carboxylic acids. youtube.comdavuniversity.orgyoutube.comyoutube.com |

Asymmetric Reduction Methodologies and Enantioselective Synthesis

The reduction of the prochiral ketone in this compound can lead to a chiral alcohol. Asymmetric reduction methods aim to produce one enantiomer of the alcohol in excess. While specific examples for this particular compound are not detailed in the search results, general strategies for the enantioselective reduction of ketones are well-established. These methods often involve the use of chiral reducing agents or catalysts. For instance, chiral modifications of hydride reagents or the use of enzymes can achieve high enantioselectivity in the synthesis of chiral alcohols. Such enantiomerically enriched products are of significant interest in the pharmaceutical industry.

Condensation and Cyclization Reactions

The presence of both a reactive bromine atom and a carbonyl group makes this compound a versatile precursor for the synthesis of various cyclic and acyclic compounds through condensation and cyclization reactions.

Formation of Imines and Amides

While direct reactions of this compound to form imines and amides are not extensively detailed in the provided context, the general reactivity of α-bromo ketones suggests pathways for their formation. The carbonyl group can react with primary amines to form imines, although the presence of the adjacent bromine atom can lead to competing or subsequent reactions.

The synthesis of amides can be achieved through various routes. For instance, the oxidative cross-coupling of amines with alcohols, catalyzed by metal-organic frameworks (MOFs), presents a modern approach to amide bond formation. nih.gov While not a direct reaction of this compound, this highlights a relevant synthetic strategy for amide production in broader organic chemistry. nih.gov

Synthesis of Heterocyclic Scaffolds (e.g., Thiazoles, Pyrazoles, Furans)

A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that utilizes α-haloketones. By reacting this compound with a thioamide, such as thioacetamide, 2-amino-4-(3,4-dimethoxyphenyl)thiazole can be synthesized. This reaction proceeds via an initial S-alkylation of the thioamide followed by cyclization and dehydration. Thiazole derivatives are known for a wide range of biological activities, including their potential as anticancer agents and fungicides. nih.govnih.govresearchgate.net

Pyrazoles: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.govnih.gov While not a direct 1,3-dicarbonyl compound, this compound can be converted into intermediates suitable for pyrazole (B372694) synthesis. For example, it can be used to generate chalcones, which then react with hydrazines to form pyrazolines that can be oxidized to pyrazoles. researchgate.net The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with applications as anti-inflammatory, antibacterial, and anticancer agents. nih.govnih.govchim.it

Furans: The Paal-Knorr furan (B31954) synthesis involves the cyclization of 1,4-dicarbonyl compounds. researchgate.net this compound can serve as a building block for creating such 1,4-dicarbonyl precursors. Another route to furans involves the reaction of α-haloketones with β-ketoesters or related compounds, followed by cyclization. Polysubstituted furans are accessible through various modern synthetic methods, including metal-catalyzed reactions. researchgate.netorganic-chemistry.org

Development of Chalcone (B49325) Analogues via α,β-Unsaturated Ketone Formation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide array of biological activities. acs.org They are typically synthesized via the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde. nih.gov

This compound can be utilized in the synthesis of chalcone analogues. While not directly used in the condensation, it can be a precursor to the required acetophenone (B1666503) derivative. More relevantly, the α-position can be functionalized to introduce the double bond characteristic of chalcones. For instance, elimination of HBr from this compound under basic conditions could potentially lead to an α,β-unsaturated ketone, a key structural feature of chalcones. These chalcone analogues are investigated for various therapeutic properties, including as antioxidant and antibacterial agents. nih.govnih.gov

Other Significant Chemical Transformations

Beyond condensation and cyclization, this compound participates in other important chemical reactions.

Electrophilic Halogenation Applications

The synthesis of this compound itself is an example of electrophilic halogenation. It is typically prepared by the reaction of 3',4'-dimethoxyacetophenone (B42557) (acetoveratrone) with bromine in a suitable solvent like chloroform (B151607) or acetic acid. chemicalbook.comchemdad.comgoogle.com This reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic bromine. The resulting α-haloketone is a valuable synthon for further chemical modifications.

Acetalization for α-Bromoketal Formation as Synthetic Intermediates

The carbonyl group of this compound can be protected by converting it into an acetal (B89532) (or more specifically, a ketal). This is typically achieved by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst. The resulting α-bromoketal is a useful synthetic intermediate. The ketal group is stable under basic and nucleophilic conditions, allowing for selective reactions at the bromine-bearing carbon without interference from the carbonyl group. After the desired transformation, the ketal can be easily hydrolyzed back to the ketone under acidic conditions. This protection-deprotection strategy is fundamental in multi-step organic synthesis.

Reactivity Modulations by Aromatic Substituents

The reactivity of this compound, a member of the α-haloketone family, is significantly influenced by the electronic properties of substituents on its aromatic ring. The existing 3,4-dimethoxy groups are electron-donating, which already modulates the molecule's reactivity compared to the unsubstituted parent compound, phenacyl bromide. The introduction of additional substituents can further fine-tune the electronic environment of the molecule, thereby altering the rates and pathways of its chemical transformations.

The primary site of reaction for this class of compounds in nucleophilic substitution is the α-carbon bearing the bromine atom. The reactivity at this site is largely governed by the electrophilicity of this carbon, which is influenced by both the adjacent carbonyl group and the substituents on the phenyl ring. nih.gov

Electronic Effects of Substituents

The influence of aromatic substituents on the reactivity of phenacyl bromides is well-documented and can be understood through the concepts of inductive and resonance effects. These effects alter the electron density at the reaction center and stabilize or destabilize the transition state of the reaction.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (–NO₂), cyano (–CN), and carbonyl (–COR) groups decrease the electron density on the aromatic ring. This inductive withdrawal of electrons makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, EWGs on the aromatic ring generally accelerate the rate of nucleophilic substitution reactions. numberanalytics.com For instance, studies on substituted phenacyl bromides have shown that electron-withdrawing groups can lead to a more "tight" transition state in reactions with nucleophiles like pyridines. researchgate.net

Electron-Donating Groups (EDGs): Substituents like alkoxy (–OR), such as the methoxy (B1213986) groups already present in the title compound, and alkyl (–R) groups increase the electron density on the ring through resonance and inductive effects. pressbooks.pub This increased electron density can decrease the electrophilicity of the α-carbon, thereby slowing down the rate of Sₙ2 reactions. researchgate.net However, these groups can stabilize the carbocation-like character that may develop in the transition state of some reactions.

The quantitative effect of these substituents on reaction rates is often correlated using the Hammett equation, which relates the rate constants of a series of reactions with a quantitative measure of the electronic effect of the substituents. libretexts.org Kinetic studies on various phenacyl bromide derivatives reacting with nucleophiles like anilines and thiols have demonstrated linear Hammett plots, confirming the systematic influence of aromatic substituents on reactivity. researchgate.netias.ac.in The reaction constant, ρ (rho), provides a measure of the sensitivity of the reaction to these substituent effects. researchgate.net A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

Impact on Nucleophilic Substitution Pathways

The table below summarizes the expected effects of various substituents on the rate of nucleophilic substitution reactions of a substituted this compound.

| Substituent (at position 5 or 6) | Hammett Constant (σ) (approx. para values) | Expected Effect on Sₙ2 Rate | Rationale |

| –NO₂ | 0.78 | Increase | Strong electron-withdrawing group, increases electrophilicity of the α-carbon. |

| –CN | 0.66 | Increase | Strong electron-withdrawing group. |

| –Cl | 0.23 | Slight Increase | Inductively withdrawing, increasing electrophilicity. |

| –H | 0.00 | Baseline | Reference point. |

| –CH₃ | -0.17 | Decrease | Electron-donating group, decreases electrophilicity of the α-carbon. |

| –OCH₃ | -0.27 | Decrease | Strong electron-donating group (by resonance). |

This table is illustrative and based on established principles of physical organic chemistry. Actual reaction rates would need to be determined experimentally.

Research on the reaction of substituted phenacyl bromides with various nucleophiles has shown that the structure-reactivity relationship is highly dependent on the electronic nature of the substituents. researchgate.net For example, in reactions with sulfur nucleophiles, the rates were found to correlate well with Hammett σ-values. researchgate.net Computational studies on the reaction with pyridines have further elucidated the role of substituents, showing that electron-withdrawing groups on the phenacyl bromide lead to a "tighter" Sₙ2 transition state. researchgate.net This implies a more compressed arrangement of the nucleophile, the α-carbon, and the leaving group at the point of highest energy along the reaction coordinate.

Applications in Advanced Organic Synthesis Research

Catalytic and Material Science Applications (Research Focus)

Use in Hard Film Preparation Research

In the quest for high-performance materials, particularly for applications requiring durable and resistant surfaces, researchers are exploring the synthesis of novel aromatic polymers. These polymers, characterized by their rigid backbones, often exhibit exceptional thermal stability and mechanical strength, making them ideal candidates for hard film and coating applications. The compound 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone serves as a key monomer in the synthesis of certain classes of these advanced polymers, such as aromatic polyketones.

The preparation of these polymers often involves polycondensation reactions where the reactive α-bromo ketone moiety of this compound can participate in the formation of the polymer chain. While direct polymerization of this specific bromoacetophenone derivative is a subject of ongoing research, analogous reactions provide a strong basis for its potential. For instance, the synthesis of aromatic polyketones has been successfully achieved through methods like the Friedel–Crafts acylation of aromatic compounds with dicarboxylic acid chlorides and manganese-catalyzed hydrogen-borrowing approaches involving diketones and diols. rsc.orgst-andrews.ac.uk These synthetic routes create rigid polymer backbones that are crucial for the formation of hard materials.

The resulting polymers, often classified as poly(aroyl-alt-arylene)s or poly(ether ketone)s (PEEK), are renowned for their impressive material properties. scilit.commdpi.comslideshare.netresearchgate.netresearchgate.net Research into polymers with similar structural motifs demonstrates their capacity to form films with high tensile strength, excellent thermal stability, and high glass transition temperatures. These characteristics are direct contributors to the hardness and durability of the films. For example, polyether ether ketone (PEEK) is a semi-crystalline thermoplastic known for retaining its mechanical properties at elevated temperatures, with a melting point of 343°C. slideshare.net The mechanical and dynamic thermomechanical properties of such polymers are extensively studied to evaluate their performance in demanding applications. mdpi.com

The development of polymeric hard coating materials is a significant area of industrial research, with a focus on achieving high surface hardness (often measured on the pencil hardness scale), flexibility, and transparency. google.com While some of these advanced coatings are based on different chemistries, such as functionalized siloxanes, the underlying principles of creating a robust, cross-linked, or rigid polymer network are universal. The incorporation of aromatic units, such as the 3,4-dimethoxyphenyl group from the title compound, into a polymer backbone is a well-established strategy to enhance rigidity and, consequently, hardness.

Detailed research findings on polymers derived from precursors structurally related to this compound indicate a strong potential for creating high-performance thermosetting films. researchgate.net The properties of these materials are meticulously characterized to assess their suitability for various applications.

Below is a table summarizing the typical mechanical and thermal properties of high-performance aromatic polymers that are structurally related to those potentially synthesized from this compound.

| Property | Typical Value Range | Significance for Hard Films |

| Tensile Strength | 90 - 170 MPa | Indicates the film's resistance to being pulled apart, a key aspect of durability. |

| Young's Modulus | 3 - 4 GPa | Measures the stiffness of the film; higher values correlate with greater hardness. |

| Glass Transition Temp. (Tg) | 140 - 250 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is crucial for maintaining hardness at elevated temperatures. |

| Melting Temperature (Tm) | 300 - 400 °C | For semi-crystalline polymers, this indicates the upper limit of their solid-state application. |

| Pencil Hardness | ≥ 6H | A direct measure of the surface hardness and scratch resistance of a coating. |

This table presents a generalized range of properties for high-performance aromatic polymers and is for illustrative purposes. Specific values for polymers derived from this compound would depend on the exact polymer structure and processing conditions.

Role in Medicinal Chemistry and Biological Activity Research

Investigation of Potential Biological Activities

While direct and extensive studies on the intrinsic biological profile of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone are not widely documented in peer-reviewed literature, its primary importance lies in its function as a key building block for synthesizing molecules with significant pharmacological potential. A chemical supplier notes its use as an antihypertensive agent, though this is not substantiated in primary research literature. thieme.de The investigation of its potential biological activities is therefore largely indirect, focusing on the properties of the derivatives synthesized from it.

The dimethoxyphenyl moiety is a structural feature present in numerous biologically active natural products and synthetic compounds. This alerts medicinal chemists to the potential for derivatives of this compound to interact with various biological targets. For instance, derivatives such as thiazoles have been explored for their antimicrobial and anti-inflammatory properties. sapub.orgjchemrev.comresearchgate.net Furthermore, the synthesis of complex heterocyclic systems like tetrahydroquinolines from related starting materials points towards a broad spectrum of possible pharmacological applications, including anticancer and neuroprotective activities. researchgate.netnih.gov

Design and Synthesis of Therapeutic Agents

The reactivity of the α-bromoketone functional group in this compound makes it an ideal starting point for constructing various molecular scaffolds, a cornerstone in the development of new medicines.

Development of New Drug Leads

The development of new drug leads often relies on the creation of diverse chemical libraries. This compound is an exemplary scaffold for this purpose. It readily reacts with various nucleophiles to form a multitude of heterocyclic compounds, which are privileged structures in drug discovery.

One common synthetic route is the Hantzsch thiazole (B1198619) synthesis, where the α-bromoketone is reacted with a thiourea (B124793) or thioamide to yield substituted thiazoles. researchgate.net Thiazole rings are present in a wide range of pharmaceuticals and are known to exhibit activities including antimicrobial, anti-inflammatory, and anticancer effects. sapub.orgjchemrev.com Similarly, reaction with thiosemicarbazide (B42300) can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives, another class of compounds investigated for their anticancer properties. nih.gov The ability to generate these and other core structures, such as imidazopyridines, makes this compound a valuable tool for generating novel compounds for biological screening and lead optimization. sapub.orgnih.gov

Synthesis of Antiproliferative Agents

A significant application of this compound and its analogues is in the synthesis of compounds designed to inhibit cell proliferation, a key strategy in cancer chemotherapy. The dimethoxy- and trimethoxyphenyl rings are crucial components of many potent antiproliferative agents.

For example, chalcones, which can be synthesized from related acetophenones, are a class of open-chain flavonoids with well-documented anticancer effects. jchemrev.comnih.govchemicalbook.com A study on a chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, demonstrated moderate activity in inhibiting breast cancer cell lines. researchgate.net This highlights the potential of incorporating the bromo and dimethoxy functionalities into larger molecular frameworks to achieve antiproliferative activity. Furthermore, tetrahydroquinoline derivatives, which can be synthesized through multi-step reactions involving precursors similar to the title compound, have also shown promise as anticancer agents. nih.gov

Tubulin Polymerization Inhibitors Research

A primary focus in the use of this compound analogues is in the development of tubulin polymerization inhibitors. Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs.

The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many natural and synthetic tubulin inhibitors, including the well-known Combretastatin A-4 (CA-4). bldpharm.com These agents bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. bldpharm.comrsc.org

Research has extensively used 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone, a close analogue of the title compound, to synthesize various heterocyclic inhibitors. For instance, it is a key starting material for creating 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, which are potent inhibitors of tubulin polymerization and exhibit strong antiproliferative activity. The presence and position of the methoxy (B1213986) groups on the phenyl ring are critical for activity, mimicking the trimethoxy B-ring of CA-4 and facilitating strong binding to the colchicine site. While the 3,4-dimethoxy substitution is less common in the most potent reported compounds, it remains a key structural motif in this class of potential anticancer agents.

| Compound | Target Cell Line | Activity (IC50 or % Arrest) | Mechanism |

|---|---|---|---|

| Combretastatin A-4 (CA-4) | HeLa, MDA-MB-231 | 44.6% G2/M arrest (HeLa) | Binds to colchicine site of tubulin |

| Pyridine Analogue 4h | HeLa, MDA-MB-231 | 73.4% G2/M arrest (HeLa) | Tubulin polymerization inhibitor |

| Pyridine Analogue 4s | HeLa, MDA-MB-231 | 70.6% G2/M arrest (HeLa) | Tubulin polymerization inhibitor |

| Benzo[b]thiophene 4g | K562 | IC50 of 0.67 µM | Potent inhibitor of tubulin polymerization |

Anti-inflammatory Activity Studies of Derivatives (e.g., Benzoimidazole derivatives)

Chronic inflammation is linked to various diseases, making the development of new anti-inflammatory agents a key research area. Derivatives synthesized from α-bromoketones like this compound are being explored for this purpose.

Benzimidazole derivatives are a prominent class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory effects. sapub.orgresearchgate.net Synthetic strategies often involve the condensation of o-phenylenediamines with various precursors. While direct synthesis from this compound is plausible, published studies often describe more general routes. For example, a series of 2-substituted benzimidazoles were synthesized and showed significant anti-inflammatory potential in both in-vitro and in-vivo assays, with some compounds demonstrating lower IC50 values than the standard drug ibuprofen. researchgate.net

Another class of relevant derivatives is imidazopyridines. These fused heterocyclic systems have shown excellent inhibitory effects on inflammatory cytokines like TNF-α and IL-6 in cellular models. researchgate.net The general synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone, a reaction for which this compound is an ideal substrate. sapub.orgnih.gov

| Derivative Class | Target/Model | Observed Effect |

|---|---|---|

| Benzimidazole Derivatives (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence assay | Lower IC50 values than ibuprofen |

| Imidazopyridine Derivatives (X10, X12-X15) | LPS-stimulated macrophages | Dose-dependent inhibition of TNF-α and IL-6 release |

| Imidazopyridine (X12) | LPS-induced septic mice | Significant protection against septic death |

Mechanistic Studies at the Molecular Level (Analogous Compounds)

Understanding how a drug works at the molecular level is crucial for its development and optimization. For derivatives of this compound, mechanistic insights are primarily drawn from studies of analogous compounds, particularly those designed as tubulin inhibitors.

Molecular docking studies of pyridine-bridged analogues of Combretastatin A-4 have shown that these molecules fit into the colchicine binding pocket of tubulin. bldpharm.com The binding is stabilized by interactions between the methoxy groups on the phenyl ring and amino acid residues within the pocket, such as Cysβ241. rsc.org This interaction prevents the tubulin dimers from polymerizing into microtubules. The disruption of the microtubule network triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase. Unable to complete mitosis, the cancer cells ultimately undergo programmed cell death, or apoptosis. Immunofluorescence studies confirm this mechanism by showing a clear disruption of the mitotic spindle in cells treated with these compounds. rsc.org These findings strongly suggest that antiproliferative agents derived from this compound likely share this mechanism of action, leveraging the dimethoxyphenyl moiety to target the colchicine binding site on tubulin.

Enzyme Inhibition Research

Direct and specific research detailing the enzyme inhibitory activity of this compound is limited in publicly available literature. However, the potential for such activity can be inferred from studies on structurally analogous compounds. The α-haloacetophenone moiety is a known feature in certain classes of enzyme inhibitors. caymanchem.com

Notably, a closely related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone , is recognized as a Protein Tyrosine Phosphatase (PTP) inhibitor. caymanchem.combldpharm.com PTPs are a group of enzymes that play crucial roles in cellular signaling pathways, and their inhibition is a therapeutic strategy for diseases like cancer, diabetes, and inflammatory conditions. caymanchem.comnih.gov The inhibitory action of these α-bromoacetophenone derivatives often involves the covalent modification of a catalytically essential cysteine residue within the enzyme's active site. caymanchem.comnih.gov The electrophilic carbon of the C-Br bond is susceptible to nucleophilic attack by the thiolate group of the cysteine, leading to irreversible inhibition.

Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory activities against PTPs or other enzymes with reactive cysteine residues in their active sites. The presence of the dimethoxy-substituted phenyl ring may influence its binding affinity and selectivity for specific enzyme targets compared to its monosubstituted counterpart. However, without direct experimental evidence, this remains a topic for future investigation.

Table 1: Comparison of this compound and a Known PTP Inhibitor

| Compound Name | Structure | Known Enzyme Target | Inhibition Constant (Ki) |

|---|---|---|---|

| This compound | C₁₀H₁₁BrO₃ | Not explicitly documented | Not available |

Data for 2-Bromo-1-(4-methoxyphenyl)ethanone is for PTP Inhibitor II, which covalently binds to the catalytic domain of SHP-1(ΔSH2). caymanchem.com

Protein Interaction Studies

Specific studies on the direct interaction of this compound with proteins are not extensively documented. The primary mechanism by which this compound is expected to interact with proteins is through covalent bond formation. The α-bromo ketone is a reactive electrophile that can form covalent adducts with nucleophilic amino acid residues on a protein, such as cysteine, histidine, or lysine.

This reactivity is the basis for its utility as a synthetic building block and also underpins its potential as a biological probe or inhibitor. For instance, the covalent binding of α-haloacetophenones to the catalytic domain of enzymes like PTPs is a well-established interaction. caymanchem.com Research on a related compound, 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone , highlights that the bromine atom and the carbonyl group are crucial for forming covalent bonds with nucleophiles. The methoxy groups can further contribute to non-covalent interactions like hydrogen bonding, which helps to orient the molecule within a protein's binding site.

The potential for this compound to act as a covalent modifier of specific proteins makes it a candidate for use in chemoproteomics to identify novel protein targets. However, detailed studies to identify its specific protein partners and the functional consequences of these interactions are yet to be published. Its established role includes being a key starting material for the API drug Papaverine Hydrochloride , indicating that its derivatives have significant biological interactions. chemicalbook.com

Table 2: Potential Protein Interactions Based on Chemical Reactivity

| Interacting Residue Type | Type of Interaction | Potential Consequence |

|---|---|---|

| Cysteine | Covalent (Alkylation) | Irreversible enzyme inhibition |

| Histidine | Covalent (Alkylation) | Alteration of protein function |

| Lysine | Covalent (Alkylation) | Modification of protein structure |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1 3,4 Dimethoxyphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons and carbons within a molecule.

Proton NMR (¹H NMR) for Structural Assignmentsigmaaldrich.com

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the bromine atom, and the methoxy (B1213986) group protons.

Based on the analysis of structurally similar compounds, the following proton chemical shifts are anticipated:

Aromatic Protons: The three protons on the dimethoxy-substituted benzene (B151609) ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.9 and 7.6 ppm. Due to their different electronic environments, they will likely present as a set of multiplets (a doublet, a singlet-like signal, and a doublet of doublets).

Methylene Protons (-CH₂Br): The two protons of the methylene group attached to the bromine atom are significantly deshielded by the adjacent carbonyl group and the electronegative bromine atom. This would result in a sharp singlet around δ 4.4 ppm.

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are in similar chemical environments and would likely appear as two distinct singlets, or a single singlet integrating to six protons, around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.9 - 7.6 | m |

| -CH₂Br | ~ 4.4 | s |

| -OCH₃ | ~ 3.9 | s |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon atoms and their electronic environments within a molecule. In the ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The predicted chemical shifts for the carbon atoms are as follows:

Carbonyl Carbon (C=O): The carbon atom of the ketone group is expected to be the most deshielded, appearing at a chemical shift of approximately δ 190 ppm.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the region of δ 110-155 ppm. The carbons attached to the methoxy groups will be shielded compared to the others.

Methylene Carbon (-CH₂Br): The carbon atom of the methylene group bonded to bromine is expected to appear around δ 30-35 ppm.

Methoxy Carbons (-OCH₃): The two carbons of the methoxy groups are highly shielded and will appear upfield, typically around δ 56 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 190 |

| Aromatic-C | 110 - 155 |

| -CH₂Br | 30 - 35 |

| -OCH₃ | ~ 56 |

Infrared (IR) Spectroscopy for Functional Group Identificationsigmaaldrich.com

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups.

The expected vibrational frequencies are:

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the carbonyl group of the ketone.

Aromatic C=C Stretch: Medium to weak absorption bands are expected in the range of 1450-1600 cm⁻¹.

C-O Stretch: Strong, characteristic bands for the aryl-alkyl ether linkages of the methoxy groups are expected around 1250 cm⁻¹ and 1020 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C-Br Stretch: A weak to medium absorption band for the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1680 - 1700 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ether) | 1020 - 1250 |

| C-Br | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

The molecular formula of this compound is C₁₀H₁₁BrO₃, with a molecular weight of approximately 259.1 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the bromomethyl radical (•CH₂Br) and the formation of the 3,4-dimethoxybenzoyl cation.

Loss of Bromine: Cleavage of the C-Br bond to give a more stable cation.

Fragmentation of Methoxy Groups: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₁BrO₃), the theoretical monoisotopic mass of the molecular ion [M]⁺ is approximately 257.98917 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Predicted Collision Cross Section (CCS) Studies

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS) for compound identification. While experimental CCS values are obtained through IM-MS, computational methods can predict these values for different ionic species. The predicted CCS values for various adducts of this compound provide an additional layer of characterization that can be used in advanced analytical workflows. sigmaaldrich.com

Table 4: Predicted Collision Cross Section (CCS) Values for Adducts of this compound sigmaaldrich.com

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 258.99645 | 145.8 |

| [M+Na]⁺ | 280.97839 | 157.5 |

| [M-H]⁻ | 256.98189 | 152.4 |

| [M+NH₄]⁺ | 276.02299 | 166.6 |

| [M+K]⁺ | 296.95233 | 147.7 |

| [M+H-H₂O]⁺ | 240.98643 | 145.7 |

| [M+HCOO]⁻ | 302.98737 | 167.3 |

| [M+CH₃COO]⁻ | 317.00302 | 192.5 |

| [M+Na-2H]⁻ | 278.96384 | 151.9 |

| [M]⁺ | 257.98862 | 168.1 |

| [M]⁻ | 257.98972 | 168.1 |

Data calculated using CCSbase. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. For this compound and its derivatives, this method provides precise data on molecular conformation, bond lengths, bond angles, and the non-covalent interactions that govern crystal packing.

Molecular Conformation and Geometry

The solid-state structure of α-bromoketones derived from substituted acetophenones is characterized by the spatial arrangement of the phenyl ring, the carbonyl group, and the bromomethyl moiety. While specific crystal structure data for this compound is not widely published, analysis of closely related compounds provides significant insight into its expected conformation.

For instance, the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone reveals a nearly planar molecule. nih.govresearchgate.net This planarity is maintained by a strong intramolecular hydrogen bond that forms a pseudo-five-membered ring, ensuring the ketone side chain is coplanar with the benzene ring. nih.govresearchgate.net A similar planarity is observed in the parent compound, 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone), where the non-hydrogen atoms have a mean deviation from planarity of 0.132 Å. researchgate.net In chalcone (B49325) derivatives like (E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, the two phenyl rings are observed to be nearly coplanar. nih.gov

The molecular geometry of these compounds is defined by specific bond lengths and torsion angles. In 2-Bromo-1-(4-methoxyphenyl)ethanone, the methoxy group is also essentially coplanar with the ring. nih.govresearchgate.net It is expected that this compound would adopt a similar low-energy conformation, with the dimethoxyphenyl group and the α-bromoacetyl group being largely coplanar to maximize conjugation and minimize steric hindrance.

Table 1: Crystallographic Data for this compound and Related Compounds

| Compound | Molecular Formula | Crystal System | Space Group | Key Torsion Angle(s) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | C₉H₉BrO₂ | Monoclinic | P2₁/c | C1–C2–C3–C8: -178.0 (5)° | nih.govresearchgate.net |

| 1-(3,4-Dimethoxyphenyl)ethanone | C₁₀H₁₂O₃ | Monoclinic | P2₁/c | N/A | researchgate.net |

| (E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | C₁₇H₁₅BrO₃ | Triclinic | Pī | Dihedral angles between phenyl rings: 9.3 (2)° and 19.4 (2)° | nih.gov |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within the crystal lattice is dictated by a variety of intermolecular interactions, which are crucial for the stability of the solid-state structure. chemrxiv.org For brominated phenacyl compounds, these interactions typically include hydrogen bonds, π-π stacking, and halogen-involved contacts.

Hydrogen Bonding: Weak intermolecular hydrogen bonds of the C–H···O type are significant in the crystal packing of related ketones. In the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone, these interactions link the molecules into one-dimensional chains. nih.govresearchgate.net Similarly, molecules of 1-(3,4-dimethoxyphenyl)ethanone form dimers in the solid state through C–H···O interactions. researchgate.net The presence of hydrogen bonding can influence the strength of other non-covalent interactions, such as π-π stacking. rsc.org

π-π Stacking: Aromatic rings in adjacent molecules often engage in π-π stacking interactions. For 1-(3,4-dimethoxyphenyl)ethanone, the dimers formed by hydrogen bonds are further linked through parallel slipped π-π interactions between the aryl rings, with an intercentroid distance of 3.5444 (11) Å. researchgate.net This type of interaction is a key stabilizing force in the crystal lattice of many aromatic compounds. rsc.org

These combined interactions—hydrogen bonds, π-π stacking, and halogen contacts—create a stable, three-dimensional crystalline framework. The specific nature and geometry of these interactions determine the final crystal packing motif.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Optical Purity

HPLC is a powerful tool for assessing the purity of synthesized compounds and for separating isomers. For α-bromoketones, reversed-phase HPLC (RP-HPLC) is a commonly used method.

The technique is effective for separating the target compound from starting materials, by-products, and other impurities. For instance, the purity of compounds like 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one has been validated by HPLC, achieving greater than 95% purity. A general RP-HPLC method for a related simple compound, 2-Bromo-1-ethanol, uses a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com For the analysis of this compound, a similar system would be employed, likely using a C18 stationary phase with a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water gradient.

In cases where the compound or its derivatives are chiral, chiral HPLC is necessary to determine the optical purity or to separate enantiomers. By using a chiral stationary phase (CSP), enantiomeric excesses can be quantified, which is critical in asymmetric synthesis.

Table 2: Representative HPLC Method for Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Reverse-Phase Column |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) sielc.com |

| Detection | UV-Vis (typically at the λmax of the aryl ketone) |

| Application | Purity assessment, reaction monitoring, separation of isomers psu.edu |

Gas Chromatography (GC) for Analytical Applications

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a primary technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

The compound is separated based on its boiling point and interaction with the GC column's stationary phase, typically a polysiloxane-based phase like HP-1 methylsilicone. psu.edu Following separation, the mass spectrometer fragments the eluted molecules, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. The mass spectra of bromine-containing compounds are distinguished by a characteristic isotopic pattern due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. researchgate.net

However, a critical consideration during the GC analysis of α-bromoketones and related phenethylamines is the potential for on-column reactions. For example, the GC-MS analysis of mixtures containing the hallucinogen Nexus (4-bromo-2,5-dimethoxyphenethylamine) and its synthetic precursors showed the formation of new products, such as imines, which were not present in the original sample and were not observed during HPLC analysis. psu.edu This highlights the importance of careful method development and data interpretation to avoid misidentification of artifacts as sample components.

Table 3: Typical GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | HP-1 methylsilicone fused-silica column or similar psu.edu |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | Mass Spectrometer (MS) psu.eduresearchgate.net |

| Application | Identification of reactants and products, impurity profiling psu.edu |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. researchgate.net DFT calculations allow for the determination of various molecular properties by approximating the exchange-correlation energy, a complex term that accounts for the quantum mechanical effects of electron-electron interaction. The B3LYP functional, a hybrid functional, is commonly employed for such calculations, often in conjunction with a basis set like 6-311++G(d,p), to provide a robust description of the molecular system. nih.gov

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the prediction of a molecule's ground-state geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. nih.gov For 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a Structurally Similar Compound (e.g., a dimethoxy-chalcone) based on DFT Calculations. Note: This data is illustrative for a related compound to demonstrate the type of information obtained from geometry optimization, as specific data for this compound is not available in the cited sources.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C=O | ~1.23 Å |

| C-C (acetyl) | ~1.52 Å | |

| C-Br | ~1.95 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | O=C-C | ~120° |

| C-C-Br | ~110° | |

| C-C-O (ring) | ~117-125° |

This interactive table demonstrates typical values obtained from DFT calculations on similar molecular structures.

Vibrational Spectra Simulations

DFT calculations are also a powerful tool for predicting the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. These calculated frequencies can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational motions.

For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-H stretching of the aromatic ring and methyl groups, C-O stretching of the ether linkages, and the C-Br stretching frequency. Theoretical studies on related dimethoxy-chalcones and other substituted ketones have shown a good correlation between calculated and experimental vibrational frequencies, though the calculated values are often systematically higher and require scaling for better agreement. researchgate.netnih.gov

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for a Related Substituted Acetophenone (B1666503). Note: This data is representative of findings for analogous compounds and serves to illustrate the output of vibrational spectra simulations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Description |

| ν(C=O) | ~1700-1720 | Carbonyl stretch |

| ν(C-H) aromatic | ~3050-3100 | Aromatic C-H stretch |

| ν(C-H) aliphatic | ~2950-3000 | Methyl C-H stretch |

| ν(C-O) ether | ~1250-1280 | Asymmetric C-O-C stretch |

| ν(C-O) ether | ~1020-1050 | Symmetric C-O-C stretch |

| ν(C-Br) | ~650-680 | Carbon-Bromine stretch |

This interactive table showcases typical vibrational frequencies predicted by DFT for the functional groups present in the target molecule.

Electronic Structure Analysis

Beyond molecular geometry, computational methods delve into the electronic distribution and orbital interactions that govern a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing α-bromoacetyl group. This distribution would dictate its behavior in chemical reactions. DFT studies on dimethoxybenzene derivatives have calculated HOMO-LUMO gaps, which are indicative of their thermodynamic stability. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies for a Dimethoxybenzene Derivative. Note: This data, from a related compound, illustrates the principles of FMO theory.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

This interactive table presents typical FMO energy values derived from DFT calculations on analogous systems.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex wave function into the familiar language of Lewis structures (bonds, lone pairs). uni-muenchen.deusc.edu It allows for the investigation of intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. taylorfrancis.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Related Molecule. Note: This table provides examples of the types of interactions and stabilization energies calculated via NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) methoxy (B1213986) | π(C-C) aromatic | ~5-10 |

| LP (O) carbonyl | σ(C-C) | ~2-4 |

| LP (Br) | σ(C-C) | ~1-3 |

| σ(C-H) aromatic | π(C-C) aromatic | ~2-5 |

This interactive table demonstrates the stabilization energies from key intramolecular interactions as determined by NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential. uni-muenchen.de